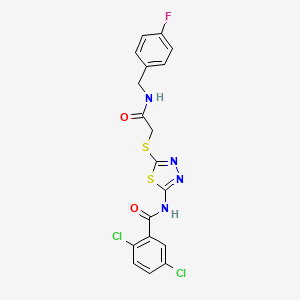

![molecular formula C20H20N2O4S B2356852 Ethyl 4-{[3-(3,4-dimethylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoate CAS No. 1008961-75-8](/img/structure/B2356852.png)

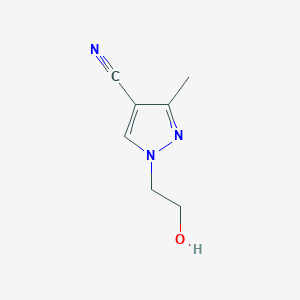

Ethyl 4-{[3-(3,4-dimethylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Compounds like the one you mentioned often have complex structures with multiple functional groups. They can be part of larger molecules in pharmaceuticals, polymers, or other chemical products .

Synthesis Analysis

The synthesis of such compounds typically involves reactions like nucleophilic substitution or condensation. The exact method would depend on the specific structure of the compound .Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis

The chemical reactions involving a compound depend on its functional groups. Common reactions for compounds with amine and ester groups include acylation, alkylation, and hydrolysis .Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and reactivity can be determined through various experimental methods .Applications De Recherche Scientifique

GPIIb/IIIa Integrin Antagonists

A study focused on the development of GPIIb/IIIa integrin antagonists for antithrombotic treatment, utilizing trisubstituted beta-amino acid derivatives and a substituted benzamidine structure, highlighting the potential of such compounds in inhibiting human platelet aggregation and improving oral availability for acute phase treatments. The research emphasizes the role of the trisubstituted beta-amino acid unit in achieving active conformations and the modification of the amidino group for enhanced oral availability (Hayashi et al., 1998).

Anti-microbial Evaluation

Another research avenue explored the synthesis and characterization of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates. These compounds were evaluated for their antimicrobial activity, demonstrating the potential of thiazolidin derivatives in developing new antimicrobial agents (Spoorthy et al., 2021).

Antimicrobial Agents Development

Further investigations into new quinazolines as potential antimicrobial agents have shown the synthesis of compounds like Ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate. These compounds were tested for their antibacterial and antifungal activities, showcasing the potential for developing novel antimicrobial formulations (Desai et al., 2007).

Tautomerism Studies

Research on the tautomerism of 2-amino-1,3-thiazolidin-4-one derivatives, including Ethyl 4-[(4-oxo-1,3-thiazolidin-2-yl)amino]benzoate, provided insights into the structural dynamics of such compounds. The study revealed the existence of these compounds in their crystal structures as tautomers, contributing to the understanding of their physicochemical properties and potential applications in scientific research (Gzella et al., 2014).

Spectroscopic and Theoretical Studies

Ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate butanol solvate has been characterized through spectroscopic and theoretical studies. These investigations provide valuable data on the vibrational spectra and molecular structure, contributing to the development of new compounds with specific biological activities (Koca et al., 2014).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as thiazole derivatives, have been reported to exhibit diverse biological activities . They are known to interact with various enzymes and receptors in the body, influencing a range of biochemical processes.

Mode of Action

Thiazole derivatives are known to interact with their targets through various mechanisms, including competitive inhibition, allosteric modulation, and covalent bonding . The presence of the thiazolidine ring and the dimethylphenyl group may influence the compound’s interaction with its targets, potentially altering their function and leading to changes at the cellular level.

Biochemical Pathways

Thiazole derivatives have been reported to influence a variety of biochemical pathways, including those involved in inflammation, oxidative stress, and cell proliferation . The compound’s effects on these pathways can lead to downstream effects such as modulation of immune response, reduction of oxidative damage, and regulation of cell growth and differentiation.

Result of Action

Thiazole derivatives have been reported to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects are likely the result of the compound’s interaction with its targets and its influence on various biochemical pathways.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

ethyl 4-[[3-(3,4-dimethylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4S/c1-4-26-19(24)14-6-8-15(9-7-14)21-17-18(23)22(20(25)27-17)16-10-5-12(2)13(3)11-16/h5-11,17,21H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLGNJBOXOOVVNX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)C3=CC(=C(C=C3)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

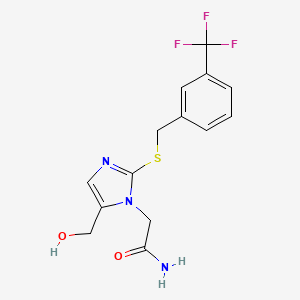

![2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2356770.png)

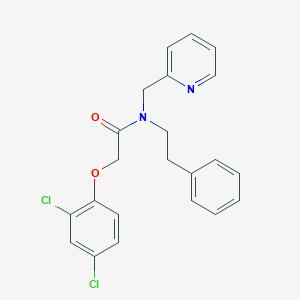

![6-Methoxy-3-(4-methoxyphenyl)sulfonyl-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2356785.png)

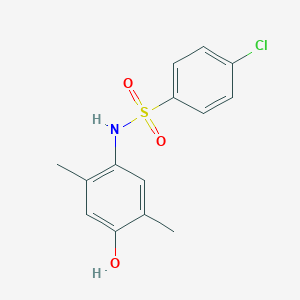

![4-[(2,3-dichloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2356786.png)

![1-(4-(4-Acetylphenyl)piperazin-1-yl)-3-(6-methylimidazo[2,1-b]thiazol-3-yl)propan-1-one](/img/structure/B2356788.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)urea](/img/structure/B2356790.png)

![2-(8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-phenethylacetamide](/img/structure/B2356792.png)